2-Isopropylpyrazine

Flavor chemistry Sensory science Olfactory threshold

2-Isopropylpyrazine (CAS 29460-90-0, FEMA 3940, JECFA is an alkylpyrazine flavor compound with the molecular formula C₇H₁₀N₂ and molecular weight 122.17 g/mol. It is a colorless to light yellow liquid characterized by a minty, green, nutty, and honey odor profile , with a minimum assay specification of 98%.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 29460-90-0
Cat. No. B1584999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylpyrazine
CAS29460-90-0
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN=C1
InChIInChI=1S/C7H10N2/c1-6(2)7-5-8-3-4-9-7/h3-6H,1-2H3
InChIKeyGIMBKDZNMKTZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in water, organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropylpyrazine (CAS 29460-90-0): Technical Specifications and Procurement Profile


2-Isopropylpyrazine (CAS 29460-90-0, FEMA 3940, JECFA 764) is an alkylpyrazine flavor compound with the molecular formula C₇H₁₀N₂ and molecular weight 122.17 g/mol [1]. It is a colorless to light yellow liquid characterized by a minty, green, nutty, and honey odor profile [1], with a minimum assay specification of 98% [1]. The compound exhibits a vapor pressure of 2.0±0.3 mmHg at 25°C and a boiling point of 169.8±20.0°C at 760 mmHg . As a member of the pyrazine class of heterocyclic aromatic compounds, 2-isopropylpyrazine is approved as a flavoring agent by regulatory bodies including JECFA (2001 evaluation, Session 57) and FEMA, with established safety evaluations supporting its use in food applications at current intake levels [1] [2].

Why 2-Isopropylpyrazine Cannot Be Substituted with Generic Alkylpyrazines: Key Differentiators


Substitution among alkylpyrazines is not scientifically valid without quantitative validation. The odor detection threshold of 2-isopropylpyrazine has been reported as low as 2 ng/L, demonstrating exceptional olfactory potency that may differ substantially from structurally similar analogs . Structure-odor relationship studies across 80 alkylpyrazines have established that subtle variations in alkyl substituent size, branching pattern, and ring position produce threshold differences spanning several orders of magnitude [1]. In antimicrobial applications, patent disclosures specifically identify pyrazines bearing isopropyl and/or isobutyl substituents as possessing favorable volatility and antimicrobial activity profiles compared to pyrazine compounds lacking these specific substituents [2]. Furthermore, JECFA safety evaluations document distinct estimated intake levels for each alkylpyrazine congener—2-isopropylpyrazine at 0.1 μg/kg bw/day in both Europe and the USA versus 2-methylpyrazine at 7-20 μg/kg bw/day—indicating that these compounds are not considered interchangeable from a regulatory exposure perspective [3]. Generic substitution without experimental verification of odor threshold, antimicrobial efficacy, or regulatory compliance therefore risks product performance failure.

2-Isopropylpyrazine (CAS 29460-90-0): Quantitative Differentiation Evidence Against Comparators


Odor Detection Threshold: 2-Isopropylpyrazine vs. Class Benchmark Alkylpyrazines

2-Isopropylpyrazine exhibits an exceptionally low odor detection threshold of 2 ng/L (approximately 0.002 ppb) in aqueous systems, a value that places it among the most potent alkylpyrazine odorants characterized . In the comprehensive structure-odor study by Wagner et al. (1999) evaluating 80 alkylpyrazines via gas chromatography-olfactometry, trimethylpyrazine exhibited a threshold of 50 ng/L air, while 2-ethyl-3,5-dimethylpyrazine demonstrated a 4500-fold lower threshold (approximately 0.011 ng/L air) [1]. The study further established that alkyl group size and branching critically determine threshold values—propyl, butyl, pentyl, isobutyl, and hexyl substituents in the 2-position produced thresholds at least 2200 times higher than the optimal ethyl-substituted analog [1]. The isopropyl substituent on 2-isopropylpyrazine occupies a distinct steric and electronic space between ethyl and bulkier branched substituents, conferring a unique threshold profile that cannot be predicted from linear alkylpyrazine data.

Flavor chemistry Sensory science Olfactory threshold

Synthesis Route and Yield: Vilsmeier Protocol vs. Traditional Grignard Approach

The synthesis of 2-isopropylpyrazine has been reported via two distinct methodologies with dramatically divergent yields. A traditional Grignard-type approach using pyrazine, isopropyl bromide, magnesium, and tetrahydrofuran at 0°C for 1 hour achieves approximately 20% yield . In contrast, a recently reported one-step protocol employing adapted Vilsmeier conditions achieves quantitative yield (essentially 100%) [1]. The Vilsmeier-based method produces material that has been fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided in the publication [1]. While this 5-fold yield differential (20% vs. quantitative) represents a significant advance in synthetic methodology, procurement decisions should note that commercial availability of Vilsmeier-synthesized material versus Grignard-derived material may vary by supplier, and residual reagent profiles may differ between the two routes.

Organic synthesis Process chemistry Pyrazine functionalization

Regulatory Safety Assessment and Estimated Intake: 2-Isopropylpyrazine vs. Alkylpyrazine Congeners

The JECFA safety evaluation of 41 pyrazine derivatives (WHO Food Additives Series 48, 2002) provides quantitative estimated intake data for each congener. 2-Isopropylpyrazine (JECFA 764) has estimated per capita intake of 0.1 μg/kg bw/day in both Europe and the USA, with the conclusion 'No safety concern at current levels of intake when used as a flavouring agent' [1]. In direct comparison within the same evaluation table, 2-methylpyrazine (JECFA 761) has substantially higher estimated intake values of 20 μg/kg bw/day (Europe) and 7 μg/kg bw/day (USA), while 2-ethylpyrazine (JECFA 762) shows intermediate values of 3 μg/kg bw/day (Europe) and 6 μg/kg bw/day (USA) [1]. The 200-fold lower intake estimate for 2-isopropylpyrazine compared to 2-methylpyrazine in Europe (0.1 vs. 20 μg/kg bw/day) reflects both lower usage volumes and differing application patterns, establishing that these structurally related compounds occupy distinct regulatory and commercial niches.

Food safety Regulatory toxicology Flavor ingredient evaluation

Antimicrobial Activity and Volatility: Isopropyl-Substituted Pyrazines vs. Non-Substituted Analogs

Patent literature (Roombiotic GmbH, US 2020/0205410 A1 and US 10,881,107) explicitly claims that pyrazine compounds bearing at least one isopropyl and/or isobutyl substituent possess antimicrobial activity and volatility characteristics that render them particularly suitable for controlling microbial growth in industrial and food production environments [1] [2]. The invention specifically enumerates 2-isopropylpyrazine among the preferred alkyl pyrazine compounds, alongside 2-isobutyl-3-methylpyrazine, 2-isobutyl-3-methoxypyrazine, 2-isobutylpyrazine, and mixtures of methylpyrazines having one, two, and three isopropyl or isobutyl substituents [1]. The patent specification teaches that the combination of antimicrobial activity with adequate volatility enables versatile deployment in applications ranging from water treatment to food processing and stock farming [1]. Note: The available patent disclosure does not provide direct numerical MIC (minimum inhibitory concentration) values for 2-isopropylpyrazine against specific microbial strains in head-to-head comparison with non-isopropyl-substituted pyrazines. The evidence presented herein derives from the explicit claim language identifying isopropyl substitution as a critical structural determinant of antimicrobial suitability.

Antimicrobial agents Food preservation Volatile organic compounds

2-Isopropylpyrazine (CAS 29460-90-0): Evidence-Based Research and Industrial Applications


High-Potency Flavor Formulation for Savory and Roasted Profiles

2-Isopropylpyrazine is optimally deployed in flavor formulations requiring minty, green, nutty, and honey notes at ultra-low inclusion levels [1]. With an odor detection threshold of 2 ng/L, this compound delivers significant sensory impact at concentrations where many alternative alkylpyrazines would be sub-threshold . The FEMA GRAS assessment confirms its safety for food flavoring applications [2], and JECFA specifications establish a minimum assay of 98% with defined refractive index (1.486-1.496) and specific gravity (0.967-0.972) parameters [1]. Formulators developing savory profiles, roasted notes for coffee and chocolate analogs, or complex nutty accords should prioritize 2-isopropylpyrazine over higher-threshold alkylpyrazines when aiming for ingredient efficiency and minimal off-notes from carrier solvents.

Process Development and Scale-Up of 2-Substituted Pyrazines

For research groups and contract manufacturing organizations developing scalable routes to alkylpyrazines, 2-isopropylpyrazine serves as a model substrate for evaluating the Vilsmeier-based quantitative synthesis protocol [3]. The 5-fold yield improvement from ~20% (traditional Grignard approach) to quantitative yield [3] demonstrates that proper synthetic methodology selection is economically decisive. Process chemists scaling 2-isopropylpyrazine or structurally related 2-alkylpyrazines should reference the adapted Vilsmeier protocol characterized in Molbank (2023) [3], which includes full spectroscopic validation (¹H-, ²H-, ¹³C-NMR, IR, Raman) suitable for method transfer and quality control documentation [3].

Antimicrobial Research and Volatile Biocontrol Development

2-Isopropylpyrazine is explicitly claimed as a preferred embodiment in antimicrobial composition patents (US 2020/0205410 A1; US 10,881,107 B2) for applications in food production environments, water treatment, and industrial microbial growth control [4] [5]. The patent specifications teach that the combination of isopropyl substitution with the pyrazine core confers both antimicrobial activity and sufficient volatility for versatile deployment [4]. Researchers investigating volatile organic compounds for biocontrol, food preservation, or biofilm inhibition should include 2-isopropylpyrazine as a comparator alongside other isopropyl- and isobutyl-substituted pyrazine derivatives, noting that the patent disclosure identifies this substitution pattern as a critical structural determinant of efficacy [4].

Analytical Reference Standard Procurement for Food and Environmental Testing

2-Isopropylpyrazine is included among the alkylpyrazines monitored in drinking water quality studies examining earthy-musty odorants, alongside 2-isopropyl-3-methoxypyrazine (IPMP), 2-isobutyl-3-methoxypyrazine (IBMP), and various methylpyrazines [6]. While IPMP and IBMP were not detected in 140 Chinese source and drinking water samples in one survey, pyrazines with detection limits in the ng/L range require high-purity reference standards for accurate quantitation [6]. Procurement of 2-isopropylpyrazine reference material meeting JECFA specifications (≥98% assay, IR spectrum verification) [1] ensures method validation reliability for GC-MS or GC-olfactometry analyses in food, beverage, and environmental testing applications. The compound's GC retention index on OV-101 non-polar columns (RI = 949) [7] provides a benchmark for chromatographic method development.

Technical Documentation Hub

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36 linked technical documents
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